alpha-Tocopherol phosphate disodium salt

Vue d'ensemble

Description

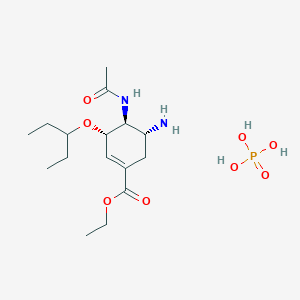

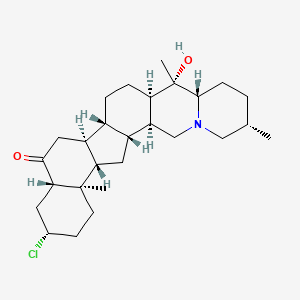

Alpha-Tocopherol phosphate disodium salt is a water-soluble α-tocopherol analog . It has been used as an antioxidant and to assess its protection against oxidative damage in rat hippocampal neurons . It has also been used to study its molecular mechanisms and transport across the plasma membrane .

Molecular Structure Analysis

The linear formula of alpha-Tocopherol phosphate disodium salt is C29H49O5PNa2 . It has a molecular weight of 554.65 . The SMILES string is [Na].CC©CCCC©CCCC©CCCC1©CCc2c©c(OP(O)(O)=O)c©c©c2O1 .

Physical And Chemical Properties Analysis

Alpha-Tocopherol phosphate disodium salt is a white to off-white powder . It is water-soluble and has a quality level of 300 . It has an assay of ≥97% (HPLC) . The storage temperature is 2-8°C .

Applications De Recherche Scientifique

Antioxidant

Alpha-Tocopherol phosphate disodium salt has been used as an antioxidant . It can neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations .

Neuroprotection

This compound has been used to assess its protection against oxidative damage in rat hippocampal neurons . This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Molecular Mechanisms and Transport Study

Researchers have used alpha-Tocopherol phosphate disodium salt to study its molecular mechanisms and transport across the plasma membrane .

Plant Growth and Metabolism Regulation

Alpha-Tocopherol (α-Toc) plays a key role in a variety of plant metabolic processes throughout the ontogeny of plants . It can maintain the integrity and fluidity of photosynthesizing membranes .

Stress Resistance in Plants

Alpha-Tocopherol preserves membrane integrity by retaining membranous structural components under environmental constraints such as water deficiency, high salt content, toxic metals, high/low temperatures, and radiations . This suggests its role in promoting stress resistance in plants.

Cellular Signalling

Alpha-Tocopherol induces cellular signalling pathways within biological membranes . Its biosynthesis varies during growth and developmental stages as well as under different environmental conditions .

Reactive Oxygen Species (ROS) Regulation

Alpha-Tocopherol can effectively counteract the stress-induced high accumulation of reactive oxygen species (ROS) . This property is crucial in maintaining cellular health and preventing oxidative stress.

Potential in Promoting Resistance to Stressful Environments

Exogenous application of alpha-Tocopherol has been widely reported as a potential means of promoting resistance in plants to a variety of stressful environments .

Mécanisme D'action

Target of Action

Alpha-Tocopherol phosphate disodium salt, a water-soluble analog of Vitamin E, primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

As an antioxidant, Alpha-Tocopherol phosphate disodium salt acts by scavenging ROS . By neutralizing these reactive species, it protects cells from oxidative damage . Moreover, research has explored its ability to regulate gene expression, particularly genes involved in inflammation, apoptosis, and oxidative stress response pathways .

Biochemical Pathways

The compound’s antioxidant action affects various biochemical pathways. By scavenging ROS, it can influence pathways related to inflammation, apoptosis, and oxidative stress response . The downstream effects include reduced inflammation, prevention of programmed cell death (apoptosis), and enhanced cellular response to oxidative stress .

Result of Action

The primary result of the compound’s action is the protection of cells from oxidative damage . By scavenging ROS, it prevents oxidative stress, which can lead to cellular damage and death . It also enhances the migration of endothelial progenitor cells under high glucose/low oxygen conditions and promotes angiogenesis .

Action Environment

The action of Alpha-Tocopherol phosphate disodium salt can be influenced by various environmental factors. For instance, conditions of high glucose and low oxygen enhance its ability to promote the migration of endothelial progenitor cells . .

Safety and Hazards

Alpha-Tocopherol phosphate disodium salt may cause skin, eye, and respiratory tract irritation . It may be harmful by inhalation, ingestion, or skin absorption . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing . Dust formation should be avoided, and the substance should not be ingested or inhaled . It should be kept away from heat and sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSAZAABCQIFP-TXSQEWSBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920047 | |

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Tocopherol phosphate disodium salt | |

CAS RN |

90940-45-7 | |

| Record name | EINECS 292-690-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)